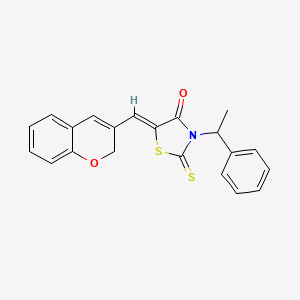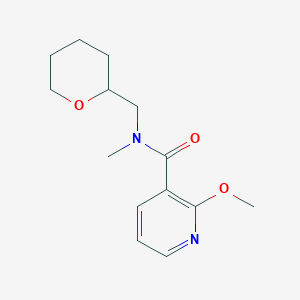
5-(2H-chromen-3-ylmethylene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2H-chromen-3-ylmethylene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one, also known as CT, is a heterocyclic compound that has been widely studied for its potential pharmaceutical applications. CT has been shown to have various biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties.
Mecanismo De Acción
The mechanism of action of 5-(2H-chromen-3-ylmethylene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that 5-(2H-chromen-3-ylmethylene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one may exert its biological activities by inhibiting various enzymes such as COX-2, MMP-9, and HDAC. 5-(2H-chromen-3-ylmethylene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one has also been shown to activate the p38 MAPK signaling pathway, which is involved in the regulation of various cellular processes such as inflammation, apoptosis, and cell proliferation.
Biochemical and Physiological Effects:
5-(2H-chromen-3-ylmethylene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α. 5-(2H-chromen-3-ylmethylene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. In addition, 5-(2H-chromen-3-ylmethylene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the activity of various enzymes such as COX-2, MMP-9, and HDAC.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 5-(2H-chromen-3-ylmethylene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is its broad range of biological activities, which makes it a potential candidate for the development of new drugs. Another advantage is its relatively simple synthesis method. However, one of the limitations of 5-(2H-chromen-3-ylmethylene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is its low solubility in water, which may limit its use in certain applications.
Direcciones Futuras
For the study of 5-(2H-chromen-3-ylmethylene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one include the development of new 5-(2H-chromen-3-ylmethylene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one derivatives, investigation of its potential use in combination with other drugs, and the study of its molecular mechanisms of action.
Métodos De Síntesis
The synthesis of 5-(2H-chromen-3-ylmethylene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of ammonium acetate to form 3-(2-hydroxyphenyl)-1-phenylprop-2-en-1-one. This intermediate is then reacted with thiourea and benzaldehyde to form 5-(2H-chromen-3-ylmethylene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one.
Aplicaciones Científicas De Investigación
5-(2H-chromen-3-ylmethylene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential pharmaceutical applications. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α. 5-(2H-chromen-3-ylmethylene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, 5-(2H-chromen-3-ylmethylene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to have anti-viral and anti-bacterial properties.
Propiedades
IUPAC Name |
(5Z)-5-(2H-chromen-3-ylmethylidene)-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2S2/c1-14(16-7-3-2-4-8-16)22-20(23)19(26-21(22)25)12-15-11-17-9-5-6-10-18(17)24-13-15/h2-12,14H,13H2,1H3/b19-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEPKZAIDKJYQO-UNOMPAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=O)C(=CC3=CC4=CC=CC=C4OC3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)N2C(=O)/C(=C/C3=CC4=CC=CC=C4OC3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(2H-chromen-3-ylmethylene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-oxo-4-{[3-(propoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}-2-butenoic acid](/img/structure/B5490765.png)

![N-[(1S*,2R*)-2-aminocyclobutyl]-2-(3-pyridinyl)-5-pyrimidinecarboxamide](/img/structure/B5490771.png)
![methyl 2-[3-(4-ethoxybenzoyl)-4-hydroxy-5-oxo-2-(2-thienyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5490780.png)
![2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B5490788.png)



![ethyl 7-methyl-5-(4-methylphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5490816.png)
![1-methyl-6-propyl-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5490823.png)
![9-[4-(1H-tetrazol-1-yl)butanoyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5490824.png)
![2,4-difluoro-N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-3-methoxybenzamide](/img/structure/B5490830.png)
![N-(2-[5-(4-bromophenyl)-2-furyl]-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5490841.png)
![1-ethyl-N-[2-(4-ethylmorpholin-2-yl)ethyl]-1H-pyrazole-4-sulfonamide](/img/structure/B5490848.png)